molecular formula C29H48O11 B12703246 Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate CAS No. 97211-70-6

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate

Cat. No.: B12703246
CAS No.: 97211-70-6
M. Wt: 572.7 g/mol
InChI Key: CAQGFMUPEVINCJ-VAWYXSNFSA-N
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Description

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the bis(acetyloxy) derivative. This intermediate is then reacted with 1,2,3-propanetriol mono-9-octadecenoate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler esters or alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler esters.

Scientific Research Applications

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. This compound can also act as a prodrug, releasing active metabolites upon metabolic conversion.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecanoate
  • Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-hexadecenoate

Uniqueness

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is unique due to its specific ester configuration and the presence of the 9-octadecenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

97211-70-6

Molecular Formula

C29H48O11

Molecular Weight

572.7 g/mol

IUPAC Name

2,3-diacetyloxy-4-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid

InChI

InChI=1S/C29H48O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h11-12,24,26-27,32H,4-10,13-21H2,1-3H3,(H,34,35)/b12-11+

InChI Key

CAQGFMUPEVINCJ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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